3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
Description
The compound 3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one belongs to the chromeno-oxazinone class, characterized by a fused chromene-oxazine scaffold. This structure features a 4-methoxyphenyl group at position 3 and a pyridin-3-ylmethyl substituent at position 9 (Figure 1). Such derivatives are synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications, often employing reagents like LiAlH4 for reductions and advanced crystallographic tools (e.g., SHELX software) for structural validation .
Chromeno-oxazinones are pharmacologically significant, with reported activities in osteoporosis treatment, osteoblast modulation, and kinase inhibition. For instance, analogs like 9-(furan-3-ylmethyl)-substituted derivatives exhibit dual osteoblast-promoting and osteoclast-inhibiting effects via BMP/Smad and RANK/RANKL/OPG pathways, respectively .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-28-19-7-4-17(5-8-19)20-11-18-6-9-22-21(23(18)30-24(20)27)14-26(15-29-22)13-16-3-2-10-25-12-16/h2-12H,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXQEWVVTVMFTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)CC5=CN=CC=C5)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article aims to summarize the current understanding of its biological activity based on diverse scientific sources.
The compound has the following molecular characteristics:
- Molecular Formula : C24H20N2O4
- Molecular Weight : 400.434 g/mol
- CAS Number : 951976-08-2
These properties make it a subject of interest in medicinal chemistry, especially concerning its structural features that may contribute to its biological effects.
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. The DPPH radical scavenging method has been employed to evaluate its effectiveness. Compounds similar to this compound have shown radical scavenging activity comparable to or exceeding that of well-known antioxidants like ascorbic acid .
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (IC50) | Comparison to Ascorbic Acid |
|---|---|---|
| This compound | TBD | TBD |
| Ascorbic Acid | 0.5 mM | Reference |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has been tested against several cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The results indicate that compounds with similar structures exhibit cytotoxic effects, with some derivatives showing higher efficacy against U-87 cells compared to MDA-MB-231 cells .
Table 2: Anticancer Activity Data
| Cell Line | Compound Tested | IC50 Value (µM) |
|---|---|---|
| U-87 (Glioblastoma) | This compound | TBD |
| MDA-MB-231 (Breast) | Similar Derivative | TBD |
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the oxazine ring and methoxyphenyl group contributes to its ability to interact with cellular pathways associated with oxidative stress and cancer cell proliferation.
Case Studies
A study conducted by the National Cancer Institute evaluated various compounds for their antitumor activity across 60 different cancer cell lines. This compound was among those identified as having promising antineoplastic activity. The findings suggest that modifications to the core structure can enhance activity against specific cancer types .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Chromeno-Oxazinone Derivatives
*Estimated based on substituent contributions.
†Inferred from structural analogs.
Key Observations:
Position 9 Substituents :
- Pyridin-3-ylmethyl (Target Compound): The pyridine ring may enhance solubility and receptor interactions due to its aromatic nitrogen, though specific activity data are pending.
- Furan-3-ylmethyl (Compound 7): Demonstrates superior antiosteoporosis activity compared to ipriflavone, attributed to furan’s electron-rich heterocycle enhancing binding affinity .
- Butyl (Compound 2): Reduced activity relative to furan derivatives, suggesting alkyl chains may limit target engagement .
Position 3 Substituents :
- 4-Methoxyphenyl : Common in active analogs; the methoxy group likely stabilizes π-π interactions with hydrophobic enzyme pockets.
- 3,4-Dimethoxyphenyl (e.g., 4b in ): Increased steric bulk may reduce bioavailability despite similar synthetic yields (~73–83%) .
Synthetic and Structural Insights: Derivatives with hydroxylated side chains (e.g., 4a) prioritize crystallographic studies, while bioactive analogs favor aromatic or heterocyclic substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
